![molecular formula C25H21BrNO2P B109586 (p-Nitrobenzyl)triphenylphosphonium bromide CAS No. 2767-70-6](/img/structure/B109586.png)
(p-Nitrobenzyl)triphenylphosphonium bromide
Overview
Description
(p-Nitrobenzyl)triphenylphosphonium bromide is a reagent used in the preparation of substituted benzyl triphenyl phosphonium halides as antibacterial agents by quaternization of triphenylphosphine with benzyl halides .
Synthesis Analysis
Two approaches for the synthesis of substituted phosphonium salts from easily available benzyl alcohols and their heterocyclic analogs have been developed. The protocols involve the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C .Molecular Structure Analysis
The molecular formula of (p-Nitrobenzyl)triphenylphosphonium bromide is C25H21BrNO2P .Chemical Reactions Analysis
(p-Nitrobenzyl)triphenylphosphonium Bromide acts as a reagent in the preparation of substituted benzyl triphenyl phosphonium halides as antibacterial agents by quaternization of triphenylphosphine with benzyl halides .Physical And Chemical Properties Analysis
The molecular weight of (p-Nitrobenzyl)triphenylphosphonium bromide is 478.3 g/mol. It has a molecular formula of C25H21BrNO2P .Scientific Research Applications
Synthesis of PPAR Agonists Derived from LXR Antagonists
This compound is used as a reactant for the synthesis of PPAR agonists derived from LXR antagonists . PPAR agonists are drugs that act on a group of nuclear receptor proteins in the body to regulate the expression of genes. These agonists have potential applications in treating diseases like diabetes, obesity, and cardiovascular disease.
Production of Stilbene Derivatives
“(4-Nitrobenzyl)triphenylphosphonium bromide” is used in the production of stilbene derivatives . These derivatives are used in the detection of nerve agents. They can also be attached to polymers to elicit fluorescent behavior, making them useful in various scientific and industrial applications.
Creation of Distyrylfurans
The compound is used in the creation of distyrylfurans . Distyrylfurans are organic compounds that have potential applications in the field of organic electronics due to their unique electronic properties.
Synthesis of Pyrethoids
“(4-Nitrobenzyl)triphenylphosphonium bromide” is used in the synthesis of pyrethoids . Pyrethoids are a type of pesticide with insecticidal activity. They are widely used in agriculture to protect crops from pests.
Production of Pyridinylidene Amines
This compound is used in the production of pyridinylidene amines . These amines have antimalarial activity, making them potentially useful in the development of new antimalarial drugs.
Synthesis of Organic-Inorganic Hybrid Multifunctional Crystalline Material
A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized using [2-NO2BzTPP]Br and CoBr2 . This material has potential applications in various fields due to its unique properties.
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various compounds, including ppar agonists derived from lxr antagonists . These compounds are known to interact with peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which play crucial roles in lipid metabolism and inflammation.
Mode of Action
Its role as a reactant in the synthesis of various compounds suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its use in the synthesis of ppar agonists, it may indirectly influence the ppar signaling pathway .
Result of Action
Compounds synthesized using it, such as ppar agonists, can regulate gene expression, influence lipid metabolism, and modulate inflammatory responses .
Safety and Hazards
Future Directions
Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. Currently, the most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .
properties
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPTPFIJLFWLP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950314 | |
Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrobenzyl)triphenylphosphonium bromide | |
CAS RN |
2767-70-6 | |
Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (p-nitrobenzyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2767-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-nitrobenzyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A45F8C6RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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